3-methyl-2-oxo-N-(propan-2-yl)butanamide
Description
3-methyl-2-oxo-N-(propan-2-yl)butanamide is a chemical compound with the molecular formula C₈H₁₅NO₂ and a molecular weight of 157.21 g/mol . It is also known by its IUPAC name, N-isopropyl-3-methyl-2-oxobutanamide . This compound is characterized by its white powder form and a melting point of 34-35°C .
Properties
IUPAC Name |
3-methyl-2-oxo-N-propan-2-ylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-5(2)7(10)8(11)9-6(3)4/h5-6H,1-4H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMOQIJIYDHKJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C(=O)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-oxo-N-(propan-2-yl)butanamide typically involves the reaction of 3-methyl-2-oxobutanoic acid with isopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-methyl-2-oxobutanoic acid+isopropylamine→this compound+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes steps such as purification through recrystallization and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-methyl-2-oxo-N-(propan-2-yl)butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products
Oxidation: Formation of 3-methyl-2-oxobutanoic acid.
Reduction: Formation of 3-methyl-2-hydroxy-N-(propan-2-yl)butanamide.
Substitution: Formation of substituted amides depending on the nucleophile used.
Scientific Research Applications
Organic Chemistry
3-Methyl-2-oxo-N-(propan-2-yl)butanamide serves as an important intermediate in organic synthesis. It is utilized in the production of various organic compounds and can undergo several chemical reactions:
- Oxidation : Converts to corresponding carboxylic acids.
- Reduction : Can be reduced to form alcohols.
- Substitution Reactions : The amide group allows for nucleophilic substitution reactions.
These properties make it valuable for synthesizing complex molecules in research and industrial applications.
Biological Research
In biological studies, this compound is investigated for its interactions with biomolecules. Research suggests that it may exhibit various biological activities, including:
- Enzyme Inhibition : It can act as an inhibitor for specific enzymes, influencing metabolic pathways.
- Receptor Binding : Potential interactions with biological receptors may lead to therapeutic applications.
Pharmaceutical Development
The compound is being explored for its potential therapeutic properties. Its structure allows for modifications that could enhance efficacy or reduce side effects in drug formulations. Notably, it may serve as a precursor in developing new pharmaceuticals aimed at treating various conditions.
Industrial Applications
In the industrial sector, this compound is utilized in the manufacturing of fine chemicals and pharmaceuticals. Its ability to act as a versatile building block makes it essential for producing various chemical products used in different industries.
Mechanism of Action
The mechanism of action of 3-methyl-2-oxo-N-(propan-2-yl)butanamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include enzyme inhibition, receptor binding, or modulation of biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-methyl-2-oxo-N-(propan-2-yl)butanamide: Similar in structure but with different substituents.
N-isopropyl-3-methyl-2-oxobutanamide: Another compound with a similar core structure but different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
3-Methyl-2-oxo-N-(propan-2-yl)butanamide, with the molecular formula C₈H₁₅NO₂ and a molecular weight of 157.21 g/mol, is a compound that has garnered interest for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
The compound is synthesized through the reaction of 3-methyl-2-oxobutanoic acid with isopropylamine, typically under controlled conditions to ensure high yield and purity. The general reaction can be represented as follows:
This compound can undergo various chemical reactions, including oxidation to form carboxylic acids, reduction to yield hydroxyl derivatives, and substitution reactions involving nucleophiles.
The biological activity of this compound is believed to involve its interaction with specific molecular targets, acting as an inhibitor or activator of certain enzymes. The pathways may include enzyme inhibition, receptor binding, or modulation of biochemical pathways.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related structures revealed significant antibacterial and antifungal activities against various pathogens. The presence of specific functional groups enhances these effects, suggesting that structural modifications could lead to more potent derivatives .
Antioxidant Activity
The antioxidant potential of this compound has also been explored. Compounds with similar structures have shown the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. In vitro assays demonstrated that these compounds could significantly reduce oxidative damage in cellular models .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. Research on related amides indicated that they could inhibit the expression of pro-inflammatory enzymes such as COX-2 and iNOS in cell lines, suggesting a potential therapeutic application in inflammatory conditions .
Case Studies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
